N-(2-Aminooxyethyl)-7-DCCAm

Description

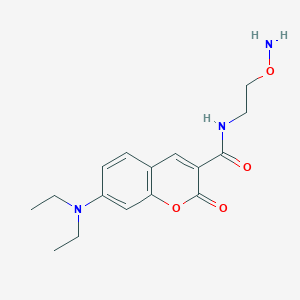

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H21N3O4 |

|---|---|

Poids moléculaire |

319.36 g/mol |

Nom IUPAC |

N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C16H21N3O4/c1-3-19(4-2)12-6-5-11-9-13(15(20)18-7-8-22-17)16(21)23-14(11)10-12/h5-6,9-10H,3-4,7-8,17H2,1-2H3,(H,18,20) |

Clé InChI |

AUGWWXWCINGUEI-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCON |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminooxyethyl)-7-DCCAm: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm), a fluorescent dye with applications in bioconjugation and cellular imaging. This document details its synthesis, physicochemical properties, and protocols for its use in labeling biomolecules.

Core Compound Profile

This compound is a blue-emitting fluorescent probe belonging to the coumarin (B35378) family. Its structure incorporates a reactive aminooxy group, making it suitable for conjugation to molecules containing aldehyde or ketone functionalities. The diethylaminocoumarin core provides the fluorophore with favorable photophysical properties.

| Property | Value | Reference |

| IUPAC Name | N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide | [1] |

| Synonyms | N-(2-Aminooxyethyl)-7-(diethylamino)coumarin-3-carboxamide, HY-D1890 | [1][2] |

| Molecular Formula | C₁₆H₂₁N₃O₄ | [1] |

| Molecular Weight | 319.36 g/mol | [1][2] |

| CAS Number | 1384475-20-0 | [1][3] |

| Solubility | Soluble in DMSO | [2] |

| Fluorescence | Excitation: ~445 nm, Emission: ~482 nm (in 0.1 M phosphate (B84403) pH 7.0) |

Note: Fluorescence properties are for the closely related precursor, 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester, and are expected to be similar for this compound.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves a two-step process, starting from 7-(diethylamino)coumarin-3-carboxylic acid.

Step 1: Synthesis of 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (DEAC,SE)

The first step is the activation of the carboxylic acid group of 7-(diethylamino)coumarin-3-carboxylic acid with N-hydroxysuccinimide (NHS) to form the more reactive succinimidyl ester. This is a standard procedure in bioconjugation chemistry.

Step 2: Reaction of DEAC,SE with 2-Aminooxyethylamine

The activated DEAC,SE is then reacted with 2-aminooxyethylamine. The primary amine of the 2-aminooxyethylamine acts as a nucleophile, attacking the carbonyl group of the succinimidyl ester and displacing the NHS leaving group to form a stable amide bond. This results in the final product, this compound.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol is a general guideline for the conjugation of this compound to proteins containing an aldehyde or ketone group, which can be introduced site-specifically through genetic code expansion or enzymatic modification.

Materials:

-

Protein of interest with an aldehyde or ketone group in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM immediately before use.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle agitation.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~445 nm).

The following diagram outlines the general workflow for protein labeling and subsequent analysis.

Caption: General workflow for protein labeling and analysis.

Derivatives of 7-Aminocoumarin-3-Carboxamide

While specific derivatives of this compound are not widely reported, the 7-aminocoumarin-3-carboxamide scaffold is a versatile platform for the development of fluorescent probes. Modifications at the 7-amino group and the 3-carboxamide position can be used to tune the photophysical properties and introduce different reactive functionalities. For example, replacing the diethylamino group with other alkylamino groups can alter the fluorescence quantum yield and lifetime. The amide can be linked to various biomolecules, targeting moieties, or other fluorophores to create sophisticated molecular probes.

Signaling Pathways and Applications

This compound is primarily utilized as a fluorescent labeling reagent. Its application does not directly involve the modulation of specific signaling pathways. Instead, it serves as a reporter molecule to visualize and track the localization and dynamics of biomolecules to which it is attached.

Key Applications:

-

Fluorescence Microscopy: Labeled proteins or other biomolecules can be visualized in fixed or living cells to study their subcellular localization and trafficking.

-

Flow Cytometry: Cells labeled with antibodies or other ligands conjugated to this compound can be identified and quantified.

-

Immunoassays: The fluorescent properties of the dye can be used for the detection and quantification of analytes in various assay formats.

-

Bioconjugation: The aminooxy group allows for the specific and stable labeling of molecules containing aldehyde or ketone groups through oxime ligation, a bioorthogonal reaction.[2]

The relationship between the labeling chemistry and its application in cellular imaging is depicted in the following diagram.

Caption: Logical relationship of bioconjugation to cellular imaging.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Mechanism of Action of N-(2-Aminooxyethyl)-7-DCCAm

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminooxyethyl)-7-DCCAm, chemically known as N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, is a bifunctional molecule featuring a highly fluorescent 7-(diethylamino)coumarin core and a reactive aminooxy group. This guide elucidates its dual mechanism of action, functioning as both a targeted fluorescent probe for biological imaging and a potential modulator of enzymatic activity. The inherent fluorescence of the coumarin (B35378) scaffold allows for sensitive detection, while the aminooxy moiety enables covalent labeling of biomolecules containing aldehyde or ketone functionalities. Furthermore, the 7-(diethylamino)coumarin-3-carboxamide core structure is associated with a range of pharmacological activities, including enzyme inhibition. This document provides a comprehensive overview of its potential applications, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of its operational pathways.

Introduction

This compound is a specialized organic compound designed for applications in biological research and drug development. Its structure is characterized by two key functional domains:

-

A 7-(diethylamino)coumarin-3-carboxamide core: This heterocyclic system is a well-established fluorophore, exhibiting strong fluorescence in the blue-green spectral region, making it an excellent candidate for fluorescent labeling and imaging.[][2][3] Coumarin derivatives are also recognized for their diverse pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[4]

-

An N-(2-aminooxyethyl) side chain: This functional group provides a reactive handle for covalent conjugation to biomolecules. The aminooxy group selectively reacts with aldehydes and ketones under mild physiological conditions to form a stable oxime linkage.[5][6][7] This "click chemistry" approach allows for the specific targeting and labeling of molecules such as glycoproteins, oxidized proteins, and certain metabolites.[8][9]

This dual functionality positions this compound as a versatile tool for elucidating biological processes at the molecular level.

Proposed Mechanisms of Action

Based on its chemical structure, this compound is proposed to have a dual mechanism of action:

As a Targeted Fluorescent Probe

The primary mechanism of action is its function as a fluorescent probe for the detection and imaging of biomolecules containing carbonyl groups (aldehydes and ketones). This process involves a two-step mechanism:

-

Target Recognition and Covalent Bonding: The aminooxy group of this compound reacts with an aldehyde or ketone on a target biomolecule to form a stable oxime bond.[5][6] This reaction is highly selective and can be performed in aqueous environments, making it suitable for labeling in biological systems.[6]

-

Fluorescent Detection: Once covalently attached to the target, the 7-(diethylamino)coumarin fluorophore can be visualized using fluorescence microscopy or other fluorescence-based detection methods.[10]

This mechanism allows for the specific labeling and subsequent visualization of, for example, post-translationally modified proteins or products of oxidative stress.

As a Bioactive Molecule (Enzyme Inhibition)

The 7-(diethylamino)coumarin-3-carboxamide core of the molecule is structurally similar to other coumarin derivatives that have been shown to exhibit inhibitory activity against various enzymes. While direct enzymatic inhibition data for this compound is not currently available, based on related compounds, it may potentially inhibit enzymes such as:

-

Polyphenol Oxidase (PPO): A closely related compound, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), has been shown to be a competitive inhibitor of PPO.[11]

-

Casein Kinase 2 (CK2): Other coumarin-3-carboxamide derivatives have demonstrated anticancer activity through the inhibition of the CK2 enzyme.

-

Monoamine Oxidase B (MAO-B): Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is a known selective inhibitor of human MAO-B.

Quantitative Data

While specific quantitative data for this compound is not yet published, the following tables summarize the inhibitory activities of structurally related 7-(diethylamino)coumarin derivatives against various enzymes and cancer cell lines. This data provides a benchmark for the potential bioactivity of the compound of interest.

Table 1: Enzyme Inhibition Data for 7-(Diethylamino)coumarin Derivatives

| Compound | Enzyme Target | Inhibition Type | IC50 Value | Reference |

| 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) | Polyphenol Oxidase (PPO) | Competitive | 0.275 ± 0.002 mM | [11] |

| Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | Human Monoamine Oxidase B (hMAO-B) | Selective | 45.52 µM |

Table 2: Cytotoxicity of Coumarin Derivatives Against Cancer Cell Lines

| Coumarin Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-based compounds | HeLa, GM07373 | 205 - 252 | [12] |

| Various coumarin derivatives | MCF-7 | 9 - 102.05 | [13][14] |

| Various coumarin derivatives | MDA-MB-231 | Varies | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Protocol for Fluorescent Labeling of Carbonyl-Containing Biomolecules

This protocol describes the general procedure for labeling proteins that have been modified to contain aldehyde or ketone groups.

-

Preparation of Reagents:

-

Labeling Buffer: Phosphate-buffered saline (PBS) pH 7.4.

-

This compound Stock Solution: Dissolve the compound in DMSO to a final concentration of 10 mM.

-

Carbonyl-Containing Protein: Prepare the protein of interest in the labeling buffer at a concentration of 1-5 mg/mL.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to a final concentration of 1 mM.

-

Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

-

-

Removal of Excess Dye:

-

Remove the unreacted probe by gel filtration chromatography using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

-

Analysis:

-

Confirm labeling by SDS-PAGE followed by fluorescence imaging of the gel.

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its absorbance maximum, around 430 nm).

-

Protocol for Enzyme Inhibition Assay (Example: PPO Inhibition)

This protocol is adapted from studies on the inhibition of PPO by 7-DCCA and can be used to assess the inhibitory potential of this compound.[11]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 6.8.

-

Enzyme Solution: Purified mushroom polyphenol oxidase (PPO) in assay buffer.

-

Substrate Solution: 10 mM L-DOPA in assay buffer.

-

Inhibitor Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM and prepare serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer, 20 µL of the inhibitor solution at various concentrations, and 20 µL of the PPO enzyme solution.

-

Pre-incubate the mixture for 10 minutes at 25°C.

-

Initiate the reaction by adding 110 µL of the L-DOPA substrate solution.

-

Monitor the increase in absorbance at 475 nm for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

Caption: Proposed mechanism of this compound as a fluorescent probe.

Caption: General workflow for an in vitro enzyme inhibition assay.

Caption: Potential enzymatic targets and downstream effects of the coumarin core.

Conclusion

This compound is a promising chemical tool with a dual mechanism of action. Its primary utility lies in its capacity as a targeted fluorescent probe, enabling the specific labeling and visualization of biomolecules containing aldehyde or ketone groups. This functionality is invaluable for studying a variety of biological processes, including protein modifications and oxidative stress. Additionally, the inherent bioactivity of its coumarin scaffold suggests potential as an enzyme inhibitor, a characteristic that warrants further investigation. The data from related compounds and the detailed protocols provided in this guide offer a solid foundation for researchers to explore and harness the full potential of this versatile molecule in their scientific endeavors.

References

- 2. ossila.com [ossila.com]

- 3. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 6. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 7-(Diethylamino) coumarin-3-carboxylic acid as a novel antibrowning agent: Activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(2-Aminooxyethyl)-7-DCCAm (CAS: 1384475-20-0) for Advanced Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, commonly known as N-(2-Aminooxyethyl)-7-DCCAm, a fluorescent dye designed for the site-specific labeling of proteins. This document outlines its chemical properties, the principles of its application in protein science, detailed experimental protocols, and relevant data for researchers in drug development and molecular biology.

Core Concepts and Chemical Properties

This compound is a coumarin-based fluorescent probe featuring a hydroxylamine (B1172632) moiety. This functional group is key to its utility in the chemoselective ligation with carbonyl groups, such as ketones and aldehydes, through a reaction known as oxime ligation. The coumarin (B35378) scaffold provides the molecule with its fluorescent properties, making it a valuable tool for visualizing and tracking proteins.

The primary application of this dye is in the site-specific labeling of proteins that have been engineered to contain a bioorthogonal carbonyl group in the form of a noncanonical amino acid (ncAA). This technique allows for precise control over the location of the fluorescent label on the protein, which is a significant advantage over traditional, less specific labeling methods that target naturally occurring amino acid residues like lysines or cysteines.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1384475-20-0 | [3] |

| Molecular Formula | C₁₆H₂₁N₃O₄ | [3] |

| Molecular Weight | 319.36 g/mol | [3] |

| IUPAC Name | N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide | [3] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | [4][5][6] |

| Storage Conditions | -20°C (long term), desiccated | [7][8] |

Mechanism of Action: Site-Specific Labeling via Oxime Ligation

The core utility of this compound lies in its ability to form a stable oxime bond with a carbonyl group introduced into a protein of interest. This is typically achieved by genetically encoding a keto-containing noncanonical amino acid at a specific site in the protein's sequence. The hydroxylamine group of the dye reacts with the keto group on the amino acid, forming a stable oxime linkage. This reaction is highly specific and can be performed under mild, biocompatible conditions, often without the need for a catalyst.[4]

The process can be broken down into two main stages:

-

Genetic Incorporation of a Noncanonical Amino Acid: A plasmid encoding the protein of interest with a strategically placed amber (UAG) or ochre (UAA) stop codon is introduced into a host organism (e.g., E. coli). A separate plasmid containing an evolved aminoacyl-tRNA synthetase/tRNA pair is also introduced. This pair is engineered to recognize the stop codon and insert a keto-containing noncanonical amino acid at that position during protein translation.[9]

-

Fluorescent Labeling: The purified protein, now containing the keto-functionalized amino acid, is incubated with this compound. The hydroxylamine moiety of the dye reacts with the keto group on the protein, resulting in a site-specifically labeled fluorescent protein.

This method is particularly powerful when combined with the incorporation of a second, different noncanonical amino acid at another site, allowing for dual labeling of a single protein with two distinct probes.[10]

Experimental Protocols

The following protocols are generalized from methodologies for site-specific protein labeling using noncanonical amino acids and oxime ligation. Researchers should optimize these protocols for their specific protein and experimental setup.

Expression of Protein with a Keto-Containing Noncanonical Amino Acid

-

Plasmid Preparation: Co-transform the expression host (e.g., E. coli strain) with two plasmids:

-

An expression plasmid for the protein of interest, containing an amber (TAG) or other nonsense codon at the desired labeling site.

-

A pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase and its cognate tRNA, which are specific for the keto-amino acid.

-

-

Cell Culture and Protein Expression:

-

Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics to a target OD₆₀₀.

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Simultaneously, supplement the culture medium with the keto-containing noncanonical amino acid to a final concentration of 1-2 mM.

-

Continue to grow the cells at a reduced temperature (e.g., 16-20°C) overnight to allow for protein expression and incorporation of the noncanonical amino acid.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

Purify the protein of interest using an appropriate chromatography technique (e.g., affinity chromatography based on a His-tag, followed by size-exclusion chromatography).

-

Fluorescent Labeling with this compound

-

Reaction Setup:

-

Prepare a solution of the purified protein containing the keto-functionalized amino acid in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). Protein concentrations typically range from 10-100 µM.[11]

-

Prepare a stock solution of this compound in DMSO.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to a final concentration that is in molar excess (typically 1-5 equivalents) relative to the protein.

-

Incubate the reaction mixture at room temperature or 37°C for 1 to 12 hours.[11] The reaction progress can be monitored by SDS-PAGE, mass spectrometry, or fluorescence imaging.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Data Presentation

Table 2: Performance Metrics for Protein Labeling with this compound

| Parameter | Typical Expected Values/Methods of Determination |

| Labeling Efficiency | > 80% (Determined by mass spectrometry, SDS-PAGE with in-gel fluorescence, or UV-Vis spectroscopy) |

| Excitation Maximum (λex) | To be determined experimentally (typically in the blue region for coumarin dyes) |

| Emission Maximum (λem) | To be determined experimentally (typically in the blue-green region for coumarin dyes) |

| Quantum Yield (Φ) | To be determined experimentally using a reference standard (e.g., quinine (B1679958) sulfate) |

| Photostability | To be assessed by measuring the decrease in fluorescence intensity over time under continuous illumination |

| Second-Order Rate Constant | 10¹ - 10³ M⁻¹s⁻¹ (with aniline (B41778) catalysis, can be slower without)[11] |

Mandatory Visualizations

The following diagrams illustrate the key processes involved in using this compound for site-specific protein labeling.

Caption: Experimental workflow for site-specific protein labeling.

Caption: Schematic of the oxime ligation reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the solid compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a powerful tool for the site-specific fluorescent labeling of proteins. Its ability to undergo catalyst-free oxime ligation with genetically encoded keto-containing noncanonical amino acids provides researchers with a high degree of control over the labeling process. This enables a wide range of applications, from the study of protein dynamics and interactions to the development of novel diagnostics and therapeutics. By following the principles and protocols outlined in this guide, researchers can effectively utilize this fluorescent dye to advance their understanding of complex biological systems.

References

- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H21N3O4 | CID 89470497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 荧光染料 | MCE [medchemexpress.cn]

- 7. amsbio.com [amsbio.com]

- 8. amsbio.com [amsbio.com]

- 9. “Not‐so‐popular” orthogonal pairs in genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide: N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, experimental applications, and methodologies related to N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, a fluorescent dye commonly referred to as N-(2-Aminooxyethyl)-7-DCCAm. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, cell biology, and drug development who are interested in site-specific protein labeling and analysis.

Core Molecular Information

This compound is a specialized fluorescent probe designed for the site-specific modification of proteins. Its chemical structure incorporates a coumarin-based fluorophore, which provides its fluorescent properties, and an aminooxy functional group that allows for specific covalent attachment to target molecules.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁N₃O₄ | [1] |

| Molecular Weight | 319.36 g/mol | [1] |

| IUPAC Name | N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide | |

| CAS Number | 1384475-20-0 |

Principle of Application: Site-Specific Protein Labeling

The primary application of this compound is in the site-specific fluorescent labeling of proteins. This is achieved through a bioorthogonal chemical reaction known as oxime ligation. The process involves two key components:

-

Genetically Encoded Keto-Containing Unnatural Amino Acid: A non-canonical amino acid, such as 2-amino-8-oxononanoic acid, is incorporated into a target protein at a specific site using amber stop codon suppression technology. This introduces a unique ketone functional group into the protein's structure.

-

Aminooxy-Functionalized Fluorescent Dye: this compound, which contains a reactive aminooxy group, is then introduced. The aminooxy group of the dye reacts specifically and covalently with the ketone group of the unnatural amino acid, forming a stable oxime bond. This reaction is highly specific and occurs under mild, biocompatible conditions, making it suitable for labeling proteins in complex biological samples.

This method allows for the precise attachment of a fluorescent label to a predetermined location on a protein, enabling a wide range of downstream applications.

Experimental Workflow for Site-Specific Protein Labeling

The following diagram illustrates the general workflow for the site-specific labeling of a protein with this compound.

Caption: Workflow for site-specific protein labeling.

Detailed Experimental Protocol: One-Pot Dual Labeling

The following protocol is adapted from a study demonstrating catalyst-free and site-specific one-pot dual labeling of a protein. This method utilizes two distinct non-canonical amino acids and their corresponding bioorthogonal labeling reagents, one of which is a hydroxylamine-containing dye like this compound.

Materials:

-

Purified protein containing a genetically incorporated keto-containing amino acid.

-

This compound.

-

Labeling buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

-

Size-exclusion chromatography column for purification.

Procedure:

-

Protein Preparation: The target protein is expressed in an E. coli strain engineered to incorporate a keto-containing unnatural amino acid at a specific site, directed by an amber (UAG) stop codon. The protein is then purified to homogeneity.

-

Labeling Reaction:

-

Dissolve the purified protein in the labeling buffer to a final concentration of 10-50 µM.

-

Prepare a stock solution of this compound in DMSO.

-

Add the this compound stock solution to the protein solution to a final concentration that is in 10- to 50-fold molar excess to the protein.

-

The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight. The reaction is catalyst-free.

-

-

Purification of the Labeled Protein:

-

Following the incubation period, the unreacted dye is removed from the labeled protein. This is commonly achieved using size-exclusion chromatography (e.g., a NAP-5 or PD-10 desalting column) or dialysis.

-

-

Verification of Labeling:

-

The successful labeling of the protein can be confirmed by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry (to detect the mass shift corresponding to the attached dye), and UV-Vis spectroscopy to determine the labeling efficiency.

-

Applications in Research

The site-specific labeling of proteins with fluorescent probes like this compound opens up a multitude of research applications, particularly in the study of protein dynamics and interactions.

-

Förster Resonance Energy Transfer (FRET): By labeling a protein with two different fluorescent dyes (a FRET donor and acceptor pair) at specific sites, conformational changes in the protein can be monitored in real-time. This is invaluable for studying protein folding, unfolding, and ligand binding.

-

Fluorescence Microscopy: The precise localization of a protein within a cell can be visualized with high resolution. This is crucial for understanding cellular signaling pathways and protein trafficking.

-

Single-Molecule Studies: The ability to label a single protein molecule with a bright and stable fluorophore allows for the observation of its behavior and dynamics at the single-molecule level.

While direct involvement of this compound in modulating specific signaling pathways has not been reported, its utility as a tool to study the proteins that are key components of these pathways is significant. For instance, by labeling a receptor protein, its dimerization or interaction with downstream signaling molecules upon ligand binding can be investigated.

Signaling Pathway Diagram Creation

The following is an example of a DOT script to generate a diagram of a hypothetical signaling pathway that could be studied using proteins labeled with this compound.

Caption: Hypothetical signaling pathway.

References

"N-(2-Aminooxyethyl)-7-DCCAm" solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and applications of N-(2-Aminooxyethyl)-7-diethylaminocoumarin-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm), a fluorescent probe crucial for site-specific protein labeling.

Core Physicochemical Properties and Solubility

This compound is a coumarin-based fluorescent dye. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁N₃O₄ | AOBIOUS |

| Molecular Weight | 319.36 g/mol | AOBIOUS |

| Purity | >98% by HPLC | AOBIOUS |

| Appearance | Copper or orange powder or crystalline powder | Bioss Antibodies[1] |

Solubility Profile

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | - | Immunomart |

| Soluble | Qualitative data. | AOBIOUS[2], Bioss Antibodies[1] | |

| Dimethylformamide (DMF) | Soluble | Qualitative data for the related compound 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester. | Sigma-Aldrich[3] |

| Soluble | Qualitative data for the related compound 3-(2-Benzothiazolyl)-7-(diethylamino) coumarin (B35378). | Bioss Antibodies[1] | |

| Acetonitrile | Soluble | Qualitative data for the related compound 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester. | Sigma-Aldrich[3] |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | Qualitative data for the related compound 3-(2-Benzothiazolyl)-7-(diethylamino) coumarin. | Bioss Antibodies[1] |

| Water | Poorly Soluble | Based on the general characteristics of similar coumarin derivatives. | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | Data for the related compound 7-(Diethylamino)coumarin-3-carboxylic acid. | Cayman Chemical[4] |

It is recommended to prepare stock solutions in DMSO. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO before dilution to the final working concentration to avoid precipitation.

Experimental Applications and Protocols

This compound is a valuable tool for the site-specific labeling of proteins. Its aminooxy functional group allows for covalent conjugation to proteins containing a ketone or aldehyde group, which can be introduced genetically by incorporating an unnatural amino acid like p-acetylphenylalanine. This process, known as oxime ligation, provides a highly specific and bioorthogonal method for attaching the fluorescent probe.

Site-Specific Protein Labeling via Oxime Ligation

This experimental workflow outlines the general steps for labeling a target protein containing a genetically encoded p-acetylphenylalanine with this compound.

Caption: Workflow for Site-Specific Protein Labeling.

Fluorescence Microscopy Imaging of Labeled Proteins

Once the protein of interest is labeled, it can be used in a variety of fluorescence imaging applications to study its localization, trafficking, and interactions within live or fixed cells.

Caption: Workflow for Fluorescence Microscopy Imaging.

Signaling Pathway Visualization

While specific signaling pathways investigated using this compound are not extensively documented in readily available literature, the labeling strategy enables the study of virtually any pathway where a protein of interest can be genetically modified. For example, a labeled receptor tyrosine kinase (RTK) could be tracked upon ligand binding to visualize its internalization and subsequent signaling cascade.

Caption: Example RTK Signaling Pathway Visualization.

This guide provides a foundational understanding of this compound for its application in advanced biological research. For specific experimental conditions, optimization based on the protein of interest and the cellular context is recommended.

References

An In-Depth Technical Guide to the Fluorescent Dye N-(2-Aminooxyethyl)-7-DCCAm

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the fluorescent dye N-(2-Aminooxyethyl)-7-(diethylamino)coumarin-3-carboxamide, commonly referred to as N-(2-Aminooxyethyl)-7-DCCAm. This document details its fluorescent properties, provides established experimental protocols for its use in bioconjugation, and illustrates key chemical reactions and workflows through detailed diagrams.

Core Characteristics and Fluorescent Properties

This compound is a blue-emitting fluorescent dye belonging to the coumarin (B35378) family. Its chemical structure features a 7-(diethylamino)coumarin core, which is responsible for its fluorescence, and an aminooxyethyl-carboxamide functional group at the 3-position. This aminooxy group provides a reactive handle for the specific covalent labeling of molecules containing aldehyde or ketone moieties, such as oxidized glycoproteins or metabolites.

The fluorescent properties of coumarin dyes are known to be sensitive to the local environment, including solvent polarity and viscosity. While specific data for this compound is not extensively published, the characteristics of its parent compound, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), and its N-succinimidyl ester (7-DCCAE) provide a strong basis for its expected performance.

Table 1: Physicochemical and Fluorescent Properties of this compound and Related Compounds

| Property | This compound | 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) | 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) |

| IUPAC Name | N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide | 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid | 2,5-dioxopyrrolidin-1-yl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate |

| Molecular Formula | C₁₆H₂₁N₃O₄ | C₁₄H₁₅NO₄ | C₁₈H₁₈N₂O₆ |

| Molecular Weight | 319.36 g/mol | 261.27 g/mol | 358.33 g/mol |

| Excitation Max (λex) | Not specified | ~407-445 nm[1] | ~423-445 nm (in reverse micelles)[2] |

| Emission Max (λem) | Not specified | ~472-482 nm[1] | ~449-459 nm (in reverse micelles)[2] |

| Quantum Yield (Φ) | Not specified | Varies with solvent and environment[3][4] | Varies with environment; 0.66 used as a reference in water[2] |

| Fluorescence Lifetime (τ) | Not specified | Varies with solvent and environment[3][4] | Environment-dependent[2] |

Note: The spectral properties of coumarin dyes are highly dependent on the solvent and conjugation status. The provided ranges for 7-DCCA and 7-DCCAE reflect this variability.

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules containing carbonyl groups (aldehydes or ketones). This is achieved through the formation of a stable oxime bond. Below are detailed protocols for the preparation of target molecules and the subsequent labeling reaction.

Generation of Aldehyde Groups on Glycoproteins (Oxidation)

For labeling glycoproteins, the sialic acid or other sugar moieties must first be oxidized to generate aldehyde groups.

Materials:

-

Glycoprotein (B1211001) of interest (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Sodium periodate (B1199274) (NaIO₄)

-

Glycerol (B35011) or ethylene (B1197577) glycol

-

Desalting column or dialysis tubing

Procedure:

-

Prepare a fresh solution of sodium periodate in a buffer compatible with your protein (e.g., 10 mM NaIO₄ in PBS).

-

Incubate the glycoprotein with the sodium periodate solution. The final concentration of NaIO₄ and incubation time will need to be optimized for each specific protein but a starting point is a 10-fold molar excess of periodate for 30 minutes at 4°C in the dark.

-

Quench the reaction by adding glycerol or ethylene glycol to a final concentration of approximately 20 mM and incubating for 10 minutes at 4°C.

-

Remove excess periodate and quenching agent immediately by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired reaction buffer for labeling.

Labeling of Carbonyl-Containing Molecules

This protocol describes the general procedure for labeling a molecule containing an aldehyde or ketone with this compound.

Materials:

-

Oxidized glycoprotein or other carbonyl-containing molecule

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: A slightly acidic buffer (pH 4.5-6.0) is often optimal for oxime ligation. Aniline (B41778) can be used as a catalyst.

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mM.

-

To the solution of the carbonyl-containing molecule , add the this compound stock solution. A 10- to 50-fold molar excess of the dye over the protein is a common starting point for optimization.

-

If using a catalyst , add aniline to a final concentration of 1-10 mM.

-

Incubate the reaction at room temperature or 37°C for 2-4 hours, or overnight at 4°C. Protect the reaction from light.

-

Purify the labeled conjugate from excess dye and other reaction components using a desalting column, dialysis, or other appropriate chromatographic methods.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum, ~424 nm) and using the Beer-Lambert law. A correction factor for the dye's absorbance at 280 nm should be applied.

Visualizations

Chemical Reaction Pathway

The core of the labeling methodology is the chemoselective reaction between the aminooxy group of the dye and a carbonyl group on the target molecule, forming a stable oxime linkage.

Caption: Oxime ligation reaction between this compound and a carbonyl group.

Experimental Workflow for Protein Labeling

The following diagram outlines the key steps involved in the fluorescent labeling of a glycoprotein.

Caption: Workflow for fluorescent labeling of glycoproteins.

Hypothetical Signaling Pathway Investigation

Caption: Conceptual pathway for tracking a labeled glycoprotein.

Conclusion

This compound is a valuable tool for the fluorescent labeling of carbonyl-containing biomolecules. Its coumarin core provides bright blue fluorescence, and its aminooxy functionality allows for highly specific and stable conjugation. The provided protocols and diagrams serve as a foundation for researchers to effectively utilize this dye in their studies, from basic bioconjugation to more complex investigations of cellular processes. Further optimization of labeling conditions for specific applications is recommended to achieve the best results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

- 3. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to N-(2-Aminooxyethyl)-7-diethylaminocoumarin-3-carboxamide (DCCAm-Oxy)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(2-Aminooxyethyl)-7-diethylaminocoumarin-3-carboxamide, a fluorescent probe designed for the sensitive detection and quantification of carbonyl compounds. This document outlines its spectral properties, detailed experimental protocols, and its application in biological research.

Introduction to DCCAm-Oxy

N-(2-Aminooxyethyl)-7-diethylaminocoumarin-3-carboxamide, hereafter referred to as DCCAm-Oxy, is a highly fluorescent labeling reagent. It belongs to the coumarin (B35378) family of dyes, which are well-regarded for their strong absorption, high fluorescence quantum yields, and photostability.

The key feature of DCCAm-Oxy is its aminooxy functional group (-O-NH2). This group enables the specific and covalent labeling of aldehydes and ketones through the formation of a stable oxime bond. This reactivity makes DCCAm-Oxy an invaluable tool for detecting carbonyl groups, which are often indicative of oxidative stress or are present in biologically significant molecules like glycoproteins. Upon reaction with its target, it attaches a bright blue fluorescent 7-diethylaminocoumarin label.

Spectroscopic Properties

DCCAm-Oxy exhibits spectral characteristics typical of coumarin dyes, with excitation in the violet region of the spectrum and emission in the blue region. The precise spectral maxima can be influenced by environmental factors such as solvent polarity.

Table 1: Key Spectroscopic and Physical Data for DCCAm-Oxy

| Property | Value |

| Excitation Maximum (Ex) | ~409 nm |

| Emission Maximum (Em) | ~451 nm |

| Molar Extinction Coeff. (ε) | 24,000 cm⁻¹M⁻¹ |

| Molecular Weight | 333.38 |

| Appearance | Yellow solid |

| Solubility | Soluble in DMSO |

Experimental Protocols & Workflow

The primary application of DCCAm-Oxy is the fluorescent labeling of carbonyl-containing molecules. The general workflow involves the reaction of the aminooxy group on the probe with an aldehyde or ketone on the target molecule.

General Workflow for Carbonyl Labeling

The process involves a straightforward chemical reaction that results in the formation of a stable oxime linkage, covalently attaching the fluorescent coumarin dye to the target molecule.

Caption: Workflow for labeling carbonyls with DCCAm-Oxy.

Protocol for Labeling Glycoproteins

This protocol details the steps for labeling glycoproteins after generating aldehyde groups through periodate (B1199274) oxidation of their sialic acid residues.

Materials:

-

DCCAm-Oxy solution: 1-5 mM stock solution in anhydrous DMSO.

-

Glycoprotein (B1211001) sample: e.g., 1 mg/mL in a suitable buffer.

-

Sodium periodate (NaIO₄) solution: 20 mM in reaction buffer.

-

Reaction Buffer: 100 mM Sodium Acetate, pH 5.5.

-

Quenching solution: 100 mM glycerol.

-

Purification column (e.g., size-exclusion chromatography) to remove unreacted probe.

Procedure:

-

Oxidation:

-

Mix the glycoprotein sample with sodium periodate solution.

-

Incubate in the dark at room temperature for 20-30 minutes. This reaction oxidizes the vicinal diols of sialic acids to create aldehyde groups.

-

-

Quenching:

-

Add quenching solution to stop the oxidation reaction by consuming excess periodate. Incubate for 10 minutes.

-

-

Labeling:

-

Add the DCCAm-Oxy stock solution to the oxidized glycoprotein sample. The final concentration of the probe should be in molar excess to the estimated number of aldehyde sites.

-

Incubate for 1-2 hours at room temperature, protected from light. The slightly acidic pH facilitates the formation of the oxime bond.

-

-

Purification:

-

Remove the unreacted, free DCCAm-Oxy probe from the labeled glycoprotein using a desalting or size-exclusion column.

-

-

Analysis:

-

Measure the fluorescence of the purified, labeled protein using a fluorometer or fluorescence plate reader with excitation set to ~409 nm and emission detection at ~451 nm.

-

Applications in Research

The ability of DCCAm-Oxy to specifically target carbonyls makes it a versatile tool in several research areas, particularly in the study of oxidative stress and glycobiology.

Detection of Oxidative Stress

Oxidative stress in cells can lead to lipid peroxidation and protein carbonylation, both of which generate reactive aldehyde and ketone species. DCCAm-Oxy can be used to label these carbonyls, providing a fluorescent readout for quantifying the extent of oxidative damage.

Caption: Use of DCCAm-Oxy to detect oxidative damage markers.

Analysis of Glycosylation

Many proteins are post-translationally modified with carbohydrate chains (glycans). By using an enzyme like neuraminidase followed by galactose oxidase, or through mild periodate oxidation as described in the protocol, terminal sugar residues can be converted into aldehydes. DCCAm-Oxy can then be used to fluorescently label these sites, enabling the study of protein glycosylation patterns.

Disclaimer: This document is intended for informational and research purposes only. The protocols provided are general guidelines and may require optimization for specific applications. Always consult relevant safety data sheets (SDS) before handling chemical reagents.

Illuminating Cellular Processes: A Technical Guide to N-(2-Aminooxyethyl)-7-DCCAm

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties

N-(2-Aminooxyethyl)-7-DCCAm belongs to the 7-aminocoumarin (B16596) family of fluorescent dyes, which are well-regarded for their environmental sensitivity, high fluorescence quantum yields, and large Stokes shifts. These properties make them valuable tools for elucidating biological processes. The aminooxy functionality allows for the specific covalent labeling of molecules containing aldehyde or ketone groups, such as those introduced into proteins and other biomolecules through site-specific modification techniques.

Quantitative Data Summary

The following table summarizes the key photophysical parameters for 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA), the core fluorophore of this compound. These values provide a strong estimate for the performance of the target compound.

| Parameter | Value | Solvent/Conditions |

| Molar Extinction Coefficient (ε) | ~37,000 M⁻¹cm⁻¹ | Methanol |

| Fluorescence Quantum Yield (ΦF) | ~0.5 - 0.8 | Varies with solvent polarity |

| Excitation Maximum (λex) | ~420 - 430 nm | Dioxane-Water Mixtures |

| Emission Maximum (λem) | ~470 - 490 nm | Dioxane-Water Mixtures |

| Stokes Shift | ~50 - 60 nm | Dioxane-Water Mixtures |

Note: The photophysical properties of 7-aminocoumarins are highly sensitive to the local environment, particularly solvent polarity and viscosity. The quantum yield and emission maximum can shift significantly upon conjugation to a biomolecule.

Experimental Protocols

Accurate characterization and application of fluorescent probes are critical for reliable experimental outcomes. The following sections detail standardized protocols for determining the quantum yield and extinction coefficient of this compound and for its use in protein labeling.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

This compound

-

High-purity solvent (e.g., methanol, ethanol, or DMSO)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound of a precisely known concentration (e.g., 1 mM) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, and 20 µM).

-

Measure the absorbance of each dilution at the absorbance maximum (λmax), which for 7-DCCA derivatives is typically around 420-430 nm. Use the pure solvent as a blank.

-

Plot the absorbance at λmax versus the concentration.

-

Perform a linear regression on the data points. The slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

-

This compound solution of known absorbance

-

Quantum yield standard with similar absorption and emission properties (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Calibrated spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a solution of the quantum yield standard and a solution of this compound in the same solvent.

-

Adjust the concentrations of both solutions to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of both solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum of both the standard and the sample, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Protocol for Protein Labeling

This compound can be used to label proteins that have been engineered to contain a bio-orthogonal aldehyde or ketone group.

Materials:

-

Protein containing an aldehyde or ketone group

-

This compound

-

Labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

Aniline (B41778) (as a catalyst, optional)

-

Size-exclusion chromatography column (e.g., PD-10) for purification

-

DMSO for dissolving the dye

Procedure:

-

Dissolve the protein to be labeled in the labeling buffer to a final concentration of 1-10 mg/mL.

-

Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

-

Add a 10- to 20-fold molar excess of the dye to the protein solution.

-

If desired, add aniline to a final concentration of 1-2 mM to catalyze the reaction.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the λmax of the dye.

Visualizing Workflows and Pathways

To further aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.

Caption: Workflow for Molar Extinction Coefficient Determination.

Caption: Relative Fluorescence Quantum Yield Determination Workflow.

Caption: Workflow for Labeling Proteins with this compound.

A Technical Guide to N-(2-Aminooxyethyl)-7-DCCAm for Novel Fluorescent Probe Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, commonly known as N-(2-Aminooxyethyl)-7-DCCAm, is a coumarin-based fluorescent dye designed for the specific labeling of biomolecules. Its unique chemical structure, featuring a highly fluorescent 7-(diethylamino)coumarin core and a reactive aminooxy group, enables its use in the development of novel fluorescent probes for site-specific protein modification. This technical guide provides a comprehensive overview of the properties and applications of this compound, with a focus on its use in protein labeling and bio-conjugation.

The coumarin (B35378) scaffold provides desirable photophysical properties, while the aminooxy functional group allows for a highly selective and stable covalent bond formation with molecules containing aldehyde or ketone groups. This process, known as oxime ligation, is a bioorthogonal reaction, meaning it can proceed under physiological conditions without interfering with native biological processes. This specificity makes this compound a valuable tool for researchers in drug development and molecular biology seeking to fluorescently label and track proteins of interest.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C16H21N3O4 and a molecular weight of 319.36 g/mol .[1] Its structure is based on the 7-aminocoumarin (B16596) fluorophore, known for its brightness and environmental sensitivity.

| Property | Value | Reference |

| IUPAC Name | N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide | [1] |

| CAS Number | 1384475-20-0 | [1] |

| Molecular Formula | C16H21N3O4 | [1] |

| Molecular Weight | 319.36 g/mol | [1] |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble in DMSO |

Quantitative Data

| Parameter | Representative Value | Note |

| Excitation Maximum (λex) | ~430 - 450 nm | Varies with solvent and conjugation state. |

| Emission Maximum (λem) | ~470 - 500 nm | Varies with solvent and conjugation state. |

| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ | Estimated based on similar coumarin dyes. |

| Fluorescence Quantum Yield (Φ) | > 0.60 | Can be high in non-polar environments. |

Mechanism of Action: Oxime Ligation

The primary application of this compound in fluorescent probe development relies on the principle of oxime ligation. The aminooxy group of the probe reacts specifically and efficiently with an aldehyde or ketone group on a target biomolecule to form a stable oxime bond. This reaction is catalyst-free and can be performed under mild, physiological conditions, making it ideal for labeling sensitive biological samples.

Figure 1: Oxime ligation reaction between the probe and a target protein.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, a general synthetic route can be inferred from the synthesis of similar coumarin-carboxamides. The synthesis would likely involve the coupling of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with an aminooxy-containing linker.

A potential synthetic workflow is outlined below:

Figure 2: A potential synthetic workflow for this compound.

Protocol for Site-Specific Protein Labeling

This protocol is based on the methodology described by Wu B, et al. in Chembiochem (2012), where this compound was used for the catalyst-free, site-specific labeling of a protein containing a genetically incorporated keto-containing noncanonical amino acid.

Materials:

-

Protein of interest containing a unique aldehyde or ketone group.

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Labeling Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Preparation of Protein Solution:

-

Dissolve or dilute the purified protein in the labeling buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) if the protein was not purified with a keto-specific handle.

-

-

Preparation of Probe Stock Solution:

-

Dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.

-

The stock solution should be prepared fresh and protected from light.

-

-

Labeling Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, with gentle shaking or stirring. Protect the reaction from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted probe by size-exclusion chromatography (e.g., a desalting column).

-

Equilibrate the column with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be fluorescent.

-

-

Characterization of the Labeled Protein:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of the coumarin dye.

-

The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm).

-

The dye concentration can be calculated using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye

-

The DOL is the ratio of the dye concentration to the protein concentration.

-

Figure 3: Experimental workflow for protein labeling with this compound.

Applications in Drug Development and Research

The ability to site-specifically label proteins with fluorescent probes like this compound has significant implications for drug development and fundamental research.

-

Target Engagement Studies: By labeling a target protein, researchers can develop assays to screen for drug candidates that bind to the protein and induce conformational changes, which can be monitored by changes in fluorescence.

-

High-Throughput Screening: The bright fluorescence of the coumarin dye makes it suitable for developing high-throughput screening assays to identify modulators of protein function.

-

In Vitro and In-Cell Imaging: Fluorescently labeled proteins can be used to visualize their localization and trafficking within cells, providing insights into their biological function and interactions.

-

Protein-Protein Interaction Studies: Förster Resonance Energy Transfer (FRET) studies can be performed by co-labeling interacting proteins with a FRET pair, where this compound can serve as a donor or acceptor fluorophore.

Conclusion

This compound is a versatile fluorescent probe with significant potential for the site-specific labeling of proteins and other biomolecules. Its reliance on the robust and bioorthogonal oxime ligation chemistry makes it a valuable tool for researchers in various fields. While specific photophysical data for this compound is not extensively documented, its structural similarity to other 7-(diethylamino)coumarin derivatives suggests excellent fluorescent properties. The experimental protocols provided in this guide, based on established methodologies, offer a starting point for the successful application of this probe in novel research and development endeavors. As with any labeling reagent, optimization of the reaction conditions is recommended to achieve the desired labeling efficiency and preserve the function of the target biomolecule.

References

Methodological & Application

Application Notes: N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm) for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide, hereafter referred to as N-(2-Aminooxyethyl)-7-DCCAm, is a fluorescent labeling reagent designed for the covalent modification of proteins and other biomolecules. This reagent incorporates a bright and photostable 7-diethylaminocoumarin fluorophore, which can be detected with standard blue-light excitation sources. The key feature of this molecule is its aminooxy functional group, which allows for highly specific and efficient covalent bond formation with aldehyde or ketone moieties on a target protein through a process known as oxime ligation. This specific reactivity makes it an excellent tool for site-specific protein labeling, avoiding the often-random labeling of lysine (B10760008) residues associated with common amine-reactive dyes.

The primary application of this compound is the fluorescent tagging of proteins that have been engineered or modified to contain a carbonyl group. This is particularly useful for labeling glycoproteins, where the sialic acid sugar residues can be mildly oxidized to generate aldehydes. The resulting fluorescently-labeled proteins can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Core Principle: Oxime Ligation

The labeling strategy relies on the chemoselective reaction between the aminooxy group of the dye and a carbonyl group (aldehyde or ketone) on the protein. This reaction, termed oxime ligation, forms a stable oxime bond under mild, aqueous conditions. The reaction can be catalyzed by nucleophilic catalysts like aniline (B41778) to increase the reaction rate at or near neutral pH. This bioorthogonal reaction does not interfere with other functional groups typically found in proteins, ensuring high specificity of labeling.

Photophysical Properties

The fluorescent component of this compound is a 7-diethylaminocoumarin derivative. These dyes are known for their brightness and sensitivity to the local environment.

| Property | Value |

| Excitation Maximum (λex) | ~407-445 nm |

| Emission Maximum (λem) | ~472-482 nm |

| Recommended Filter Set | DAPI or similar blue channel filters |

| Appearance | Yellow solid |

| Solubility | Soluble in DMSO or DMF |

Note: The exact excitation and emission maxima may vary depending on the solvent, pH, and the local environment of the dye once conjugated to the protein.

Experimental Protocols

This section provides a detailed protocol for the labeling of glycoproteins, such as antibodies, using this compound. The protocol is divided into two main stages: the generation of aldehyde groups on the glycoprotein (B1211001) via periodate (B1199274) oxidation, and the subsequent labeling with the aminooxy-functionalized dye.

Protocol 1: Generation of Aldehyde Groups in Glycoproteins

This protocol describes the mild oxidation of vicinal diols in sialic acid residues of glycoproteins to form reactive aldehyde groups.

Materials:

-

Glycoprotein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

10X Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5

-

Sodium periodate (NaIO₄)

-

Ethylene (B1197577) glycol

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for buffer exchange.

Procedure:

-

Buffer Exchange: Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in 1X PBS, pH 7.4.

-

Oxidation Reaction Setup:

-

To your glycoprotein solution, add 1/10th volume of 10X Reaction Buffer (final concentration 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5).

-

Prepare a fresh 100 mM solution of sodium periodate in deionized water.

-

Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

-

-

Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature, protected from light.

-

Quenching: Stop the oxidation reaction by adding ethylene glycol to a final concentration of 20 mM. Incubate for 10 minutes at room temperature.

-

Purification: Immediately purify the oxidized glycoprotein from excess periodate and ethylene glycol using a size-exclusion chromatography column or dialysis, exchanging into 1X PBS, pH 6.5-7.0.

Protocol 2: Labeling of Aldehyde-Modified Proteins with this compound

This protocol details the oxime ligation reaction between the aldehyde-containing protein and the aminooxy dye.

Materials:

-

Oxidized glycoprotein from Protocol 1

-

This compound

-

Anhydrous DMSO or DMF

-

Aniline (optional, as a catalyst)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction:

-

To the purified, oxidized glycoprotein solution (at pH 6.5-7.0), add the this compound stock solution to achieve a 20-50 fold molar excess of the dye over the protein.

-

(Optional but recommended for improved efficiency): Add aniline to the reaction mixture to a final concentration of 10-20 mM from a freshly prepared stock.

-

-

Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.

-

Purification of Labeled Protein: Separate the labeled protein from unreacted dye and catalyst by size-exclusion chromatography. Equilibrate and elute the column with your desired storage buffer (e.g., PBS, pH 7.4).

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the DCCAm dye (~420 nm).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm.

-

The DOL is the molar ratio of the dye to the protein.

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Sodium Periodate Concentration | 1-10 mM | Titrate to find the optimal concentration that generates sufficient aldehydes without damaging the protein. |

| Dye-to-Protein Molar Ratio | 20-50 fold excess | A higher excess can drive the reaction to completion but may require more extensive purification. |

| Reaction pH (Oxime Ligation) | 6.5 - 7.5 | Aniline catalysis is more effective at near-neutral pH.[1] |

| Aniline Catalyst Concentration | 10-20 mM (optional) | Can significantly accelerate the ligation reaction. |

| Incubation Time (Labeling) | 2-4 hours | Monitor reaction progress if possible; longer times may be needed without a catalyst. |

| Expected Degree of Labeling (DOL) | 1-4 | The optimal DOL depends on the application and should be determined empirically. |

Visualizations

Experimental Workflow

Caption: Workflow for labeling glycoproteins with this compound.

Chemical Reaction Pathway: Oxime Ligation

Caption: The oxime ligation reaction between a protein aldehyde and the aminooxy dye.

References

Application Notes and Protocols: Fluorescent Labeling of Antibodies with N-(2-Aminooxyethyl)-7-DCCAm

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminooxyethyl)-7-DCCAm is a fluorescent dye containing a 7-diethylaminocoumarin (DCCAm) fluorophore and an aminooxy reactive group. The diethylaminocoumarin core provides bright blue fluorescence, making it a suitable reporter molecule for various bio-imaging and detection assays. The terminal aminooxy group facilitates covalent conjugation to biomolecules, particularly those containing aldehyde or ketone moieties, through the formation of a stable oxime bond. This method of conjugation, often referred to as "click chemistry," is highly selective and efficient, proceeding under mild aqueous conditions, which helps to preserve the structural integrity and biological activity of sensitive proteins like antibodies.

These application notes provide a detailed protocol for the site-specific labeling of antibodies with this compound. The described method involves the generation of aldehyde groups on the antibody's carbohydrate chains located in the Fc region, followed by conjugation with the aminooxy-functionalized dye. This strategy offers greater control over the conjugation site and stoichiometry compared to traditional amine-reactive labeling of lysine (B10760008) residues, resulting in more homogeneous and functionally consistent antibody-dye conjugates.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₂₁N₃O₄ |

| Molecular Weight | 319.36 g/mol |

| IUPAC Name | N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide |

| Reactive Group | Aminooxy (-O-NH₂) |

| Fluorophore | 7-Diethylaminocoumarin (DCCAm) |

| Excitation (max) | ~410 nm |

| Emission (max) | ~470 nm |

Principle of Antibody Labeling

The labeling strategy is a two-step process:

-

Antibody Oxidation: The carbohydrate moieties on the heavy chains of the antibody, primarily in the Fc region, are gently oxidized using sodium periodate (B1199274) (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues to create reactive aldehyde groups. This site-specific modification preserves the antigen-binding sites in the Fab regions.

-

Oxime Ligation: The aminooxy group of this compound reacts specifically with the newly formed aldehyde groups on the antibody, forming a stable oxime linkage. This reaction is highly chemoselective and occurs efficiently at a slightly acidic to neutral pH.

Experimental Protocols

Protocol 1: Site-Specific Oxidation of Antibody

This protocol describes the generation of aldehyde groups on the antibody's Fc region carbohydrates.

Materials:

-

Antibody of interest (e.g., IgG) in a buffer free of primary amines (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO₄) solution (20 mM in PBS, freshly prepared and protected from light)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Oxidation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

Procedure:

-

Prepare the antibody at a concentration of 1-5 mg/mL in Oxidation Buffer.

-

Add the freshly prepared 20 mM NaIO₄ solution to the antibody solution to a final concentration of 1 mM.

-

Incubate the reaction mixture for 30 minutes at room temperature in the dark.

-

Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.

-

Remove the excess periodate and by-products by passing the oxidized antibody solution through a desalting column equilibrated with PBS (pH 6.5).

-

Determine the concentration of the recovered oxidized antibody using a spectrophotometer at 280 nm.

Protocol 2: Antibody Labeling with this compound

This protocol details the conjugation of the oxidized antibody with the aminooxy-functionalized dye.

Materials:

-

Oxidized antibody from Protocol 1

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation Buffer (PBS, pH 6.5)

Procedure:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

In a reaction tube, add the oxidized antibody in Conjugation Buffer.

-

Add a 20- to 50-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.

-

The resulting antibody-dye conjugate is now ready for purification.

Protocol 3: Purification of the Labeled Antibody

This protocol describes the removal of unconjugated dye.

Materials:

-

Antibody-dye conjugate solution from Protocol 2

-

Desalting columns or size-exclusion chromatography (SEC) system

-

Purification Buffer (PBS, pH 7.4)

Procedure:

-

Equilibrate a desalting column or an SEC column with Purification Buffer.

-

Apply the conjugation reaction mixture to the column.

-

For desalting columns, centrifuge according to the manufacturer's instructions to collect the purified conjugate.

-

For SEC, elute the column with Purification Buffer and collect the fractions corresponding to the antibody peak (typically the first major peak).

-

Pool the fractions containing the labeled antibody.

-

Measure the final concentration of the purified antibody-dye conjugate at 280 nm. Store the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.